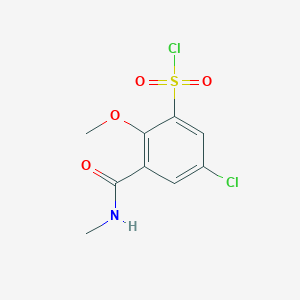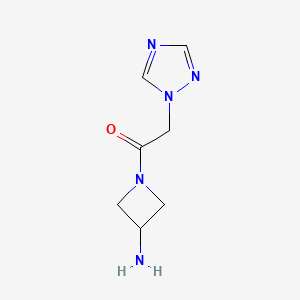
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine
Vue d'ensemble
Description
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine (6-DCPMPA) is a synthetic compound that has been used in scientific research for the past few decades. It has been used to study the biochemical and physiological effects of various compounds and to determine the mechanism of action of those compounds.
Applications De Recherche Scientifique
Chemical Transformations and Synthetic Applications
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine and its derivatives have been a focal point in the synthesis of complex molecules. The compound's reactivity, especially in ring transformations and nucleophilic substitution reactions, has been leveraged to synthesize various pyrimidine derivatives. For instance, studies have shown the formation of 4-amino-2-methylpyrimidine from reactions involving heterocyclic halogeno compounds and nucleophiles, highlighting the compound's role in unique ring transformations and amination reactions (Hertog et al., 2010). Similarly, the synthesis of potential pyrimidine derivatives, notably for their antiviral properties, such as inhibition against HIV, has been reported, utilizing this compound as a starting material or intermediate (Al-Masoudi et al., 2014).
Crystallography and Material Sciences
The compound's utility extends to material sciences, especially in crystallography, where it serves as a precursor or a structural component. Investigations into the crystal structure of related compounds have provided insights into their molecular and crystal structures, offering valuable information for the design of materials with specific properties. Studies involving X-ray crystallography have elucidated the structures of related pyrimidine derivatives, contributing to our understanding of molecular interactions and stability (Doulah et al., 2014).
Biological and Pharmaceutical Applications
The biological activity of pyrimidine derivatives, including those synthesized from 6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine, has been a significant area of research. Studies have shown the potential of these compounds as antituberculous agents, highlighting their therapeutic relevance. The synthesis and subsequent biological evaluation of various pyrimidine derivatives have shown promising results in terms of their antimicrobial and antiviral activities, indicating the compound's role in the development of new pharmaceutical agents (Erkin & Krutikov, 2007).
Propriétés
IUPAC Name |
6-(2,5-dichlorophenyl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c1-6-15-10(5-11(14)16-6)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZCIQPYIWCHDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Naphthalen-1-yl)methyl]azetidin-3-amine](/img/structure/B1466712.png)


![1-[(4-Ethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466724.png)








![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-amine](/img/structure/B1466734.png)
![1-[(3,5-Dichlorophenyl)methyl]azetidin-3-amine](/img/structure/B1466735.png)